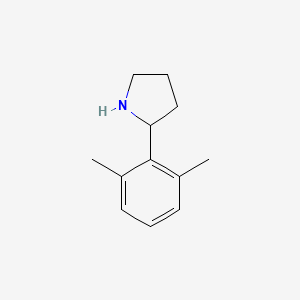

2-(2,6-Dimethylphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBWPROXDXLPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899365-72-1 | |

| Record name | 2-(2,6-dimethylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,6-dimethylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(2,6-dimethylphenyl)pyrrolidine, a substituted pyrrolidine with potential applications in medicinal chemistry and materials science. Drawing upon established synthetic methodologies for analogous 2-arylpyrrolidines and predictive spectroscopic analysis, this document serves as a valuable resource for researchers engaged in the design and execution of synthetic routes towards this and related compounds.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold for the introduction of diverse functional groups. The incorporation of an aryl substituent at the 2-position of the pyrrolidine ring gives rise to the 2-arylpyrrolidine class of compounds, which have garnered significant attention in drug discovery.[3][4][5]

Derivatives of 2-arylpyrrolidine have demonstrated a wide range of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The specific nature and substitution pattern of the aryl group, as well as the stereochemistry at the C2 position, can profoundly influence the pharmacological profile of these molecules. The 2,6-dimethylphenyl substituent, with its sterically hindered nature, is a common feature in pharmacologically active compounds, often introduced to modulate receptor binding, metabolic stability, or pharmacokinetic properties. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the development of novel therapeutics.

This guide will delineate a proposed synthetic pathway to this compound, provide a detailed experimental protocol, and present an in-depth analysis of the expected characterization data.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several established methods for the construction of the 2-arylpyrrolidine core. Given the commercial availability of the chiral variants of this compound (CAS 1213546-22-5 for the (R)-enantiomer), it is evident that efficient and stereoselective synthetic routes have been developed.[6][7] This guide will focus on a robust and adaptable strategy: the asymmetric reduction of a cyclic N-sulfinylketimine, a method known for its high stereocontrol and broad substrate scope.

The overall synthetic strategy is a two-step process commencing with the condensation of a suitable γ-chloro ketone with a chiral sulfinamide to form a cyclic N-sulfinylketimine intermediate. This is followed by a diastereoselective reduction to furnish the desired 2-substituted pyrrolidine.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This section details a step-by-step protocol for the synthesis of this compound, adapted from established procedures for related 2-arylpyrrolidines.

Synthesis of the γ-Chloro Ketone Precursor

The synthesis begins with a Friedel-Crafts acylation of 1,3-dimethylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Synthesis of the γ-chloro ketone precursor.

Step-by-Step Protocol:

-

To a stirred solution of 1,3-dimethylbenzene (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add aluminum chloride (1.1 equivalents) portion-wise.

-

Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,6-dimethylphenyl)-4-chlorobutan-1-one.

Asymmetric Synthesis of this compound

The key stereochemistry-inducing step involves the condensation of the γ-chloro ketone with a chiral sulfinamide, followed by in situ cyclization and diastereoselective reduction.

Step-by-Step Protocol:

-

To a solution of (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the γ-chloro ketone (1.0 equivalent) in THF.

-

Add a suitable Lewis acid catalyst, such as Ti(OEt)₄ (1.5 equivalents), and stir the mixture at room temperature for 12-24 hours to facilitate the formation of the N-sulfinylketimine intermediate and subsequent cyclization.

-

Cool the reaction mixture to -78 °C and add a reducing agent, such as sodium borohydride (2.0 equivalents), portion-wise.

-

Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the reduction by TLC.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-sulfinyl-2-(2,6-dimethylphenyl)pyrrolidine can be purified by column chromatography.

-

To remove the sulfinyl group, dissolve the purified product in methanol and add a solution of hydrochloric acid in diethyl ether. Stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure, and then partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected spectroscopic data based on the analysis of structurally similar compounds, such as 2-phenylpyrrolidine.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 6.95 | m | 3H | Aromatic protons |

| ~4.20 | t | 1H | C2-H |

| ~3.40 - 3.20 | m | 2H | C5-H₂ |

| ~2.40 | s | 6H | Ar-CH₃ |

| ~2.20 - 1.80 | m | 4H | C3-H₂ and C4-H₂ |

| ~1.70 | br s | 1H | N-H |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~140 - 135 | Aromatic quaternary carbons |

| ~128 - 126 | Aromatic CH carbons |

| ~65 | C2 |

| ~47 | C5 |

| ~35 | C3 |

| ~26 | C4 |

| ~20 | Ar-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₂H₁₇N), m/z = 175.

-

Major Fragments:

-

Loss of a methyl group (M-15): m/z = 160.

-

Loss of the pyrrolidine ring via cleavage of the C-C bond adjacent to the phenyl ring.

-

Formation of a tropylium-like ion from the dimethylphenyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch (secondary amine) |

| ~3050 - 3020 | Aromatic C-H stretch |

| ~2960 - 2850 | Aliphatic C-H stretch |

| ~1600, ~1470 | Aromatic C=C bending |

| ~1450 | CH₂ bending |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Precursors: 2,6-Dimethylaniline, a potential precursor or related compound, is toxic and a suspected carcinogen.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Reagents: Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment. 4-Chlorobutyryl chloride is also corrosive and a lachrymator.

-

Product: The toxicological properties of this compound have not been extensively studied. It should be handled with the same precautions as other novel chemical entities. Assume it is harmful and avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. By leveraging established asymmetric synthetic methodologies, researchers can access this valuable building block with high stereocontrol. The predicted characterization data provides a reliable benchmark for the verification of the synthesized product. The pyrrolidine scaffold continues to be a cornerstone of modern medicinal chemistry, and a thorough understanding of the synthesis and properties of its derivatives, such as the title compound, is crucial for the advancement of drug discovery and development.

References

-

1-Phenylpyrrolidine. PubChem. National Center for Biotechnology Information. [Link]

-

2-Phenylpyrrolidine. PubChem. National Center for Biotechnology Information. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. American Chemical Society. [Link]

-

Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. [Link]

-

Biologically active compounds and pharmaceutical drugs containing 2‐aryl‐substituted pyrrolidine fragments. ResearchGate. [Link]

-

Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. [Link]

-

Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. PubMed. [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

2-Pyrrolidinone. The NIST WebBook. [Link]

-

Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. [Link]

-

N-Methyl-2-pyrrolidone. MassBank. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. PubMed Central. [Link]

Sources

- 1. 2-Pyrrolidinone [webbook.nist.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library [pubmed.ncbi.nlm.nih.gov]

- 6. 1213546-22-5|(R)-2-(2,6-Dimethylphenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2,6-dimethylphenyl)pyrrolidine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of modern organic chemistry, offering profound insights into the molecular architecture of organic compounds. For researchers, scientists, and professionals in drug development, the ability to perform rigorous structural elucidation is fundamental to innovation and discovery. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 2-(2,6-dimethylphenyl)pyrrolidine, a molecule featuring a chiral pyrrolidine ring directly bonded to a sterically demanding substituted aromatic system.

The unique structural characteristics of this compound—namely the juxtaposition of the flexible, non-aromatic pyrrolidine ring and the rigid, symmetrically substituted phenyl group—give rise to a distinct and informative NMR fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and studying its conformational dynamics. This document will delve into the theoretical basis for the expected spectral data, provide field-proven experimental protocols for data acquisition, and offer a detailed interpretation of the resulting spectra.

Molecular Structure and Symmetry Analysis

To effectively interpret the NMR spectra of this compound, a foundational understanding of its molecular structure and symmetry is paramount. The molecule contains a single stereocenter at the C2 position of the pyrrolidine ring, rendering it chiral. This chirality has significant implications for the NMR spectrum, as protons and carbons that might appear equivalent in a simpler, achiral molecule become chemically distinct (diastereotopic).

Below is the structure of this compound with a systematic numbering scheme that will be used for all spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

-

¹H NMR Predictions:

-

Aromatic Protons: Due to symmetry along the C1'-C4' axis of the phenyl ring, the protons at C3' and C5' are chemically equivalent. The proton at C4' is unique. This will result in two distinct signals for the aromatic protons.

-

Pyrrolidine Protons: The C2 carbon is a stereocenter. Consequently, the two protons on C3 (H3a, H3b), C4 (H4a, H4b), and C5 (H5a, H5b) are all diastereotopic and thus chemically non-equivalent. This will lead to six separate signals for these six protons, in addition to the signal for H2. The NH proton will give its own signal.

-

Methyl Protons: The two methyl groups attached to C2' and C6' are equivalent due to the ring's symmetry and will produce a single signal.

-

Total Signals: We anticipate 1 (NH) + 1 (H2) + 2 (H3) + 2 (H4) + 2 (H5) + 2 (aromatic) + 1 (methyl) = 11 signals in total.

-

-

¹³C NMR Predictions:

-

Aromatic Carbons: The phenyl ring will show four signals due to symmetry: C1' (ipso), C2'/C6' (methyl-substituted), C3'/C5' (meta-CH), and C4' (para-CH).

-

Pyrrolidine Carbons: All four carbons of the pyrrolidine ring (C2, C3, C4, C5) are in a chiral environment and are chemically non-equivalent. This will result in four distinct signals.

-

Methyl Carbons: The two methyl carbons are equivalent and will produce a single signal.

-

Total Signals: We anticipate 4 (aromatic) + 4 (pyrrolidine) + 1 (methyl) = 9 signals in total.

-

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols described below represent a self-validating system designed to ensure data integrity.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample quality.[1] Proper sample preparation is the first critical step.

-

Material Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure adequate signal-to-noise.[2] Use a secondary vial for dissolution before transferring to the NMR tube.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Use approximately 0.5-0.6 mL of solvent.[3] Deuterated solvents are essential for the spectrometer's deuterium lock system and to avoid large solvent peaks in ¹H spectra.[1]

-

Dissolution & Transfer: Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex or warm the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube.[1]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a permanent marker. If using tape, ensure it is flush with the tube surface.[2]

Protocol 2: NMR Data Acquisition

These parameters are typical for small organic molecules on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. Poor shimming results in broad and distorted spectral lines.[4]

-

Parameter Setup:

-

Pulse Program: A standard single-pulse program (e.g., 'zg' on Bruker systems) is sufficient.[5]

-

Spectral Width (SW): Set to ~15 ppm to cover the expected range of proton chemical shifts.[5]

-

Number of Scans (NS): Typically 16 scans are adequate for good signal-to-noise.[5]

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H spectra.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.[4]

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).[6]

-

-

¹³C NMR Acquisition:

-

Setup: Locking and shimming are performed as for the ¹H experiment.

-

Parameter Setup:

-

Pulse Program: A standard pulse-acquire program with proton decoupling is used (e.g., 'zgpg30' on Bruker systems).[7] This program uses a 30° pulse angle to reduce the necessary relaxation delay and includes broadband proton decoupling to collapse all C-H multiplets into singlets.[8]

-

Spectral Width (SW): Set to ~220-240 ppm to encompass the full range of carbon chemical shifts.[5]

-

Number of Scans (NS): Due to the low natural abundance and smaller magnetic moment of ¹³C, more scans are needed. Typically, 128 to 1024 scans are required.[7]

-

Relaxation Delay (D1): A short delay of 2 seconds is often optimal when using a 30° pulse angle.[7]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.[7]

-

-

Data Processing: Fourier transform the FID. Apply a line-broadening factor of 1-2 Hz.[9] Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

-

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data Analysis (Predicted in CDCl₃)

The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H NMR spectrum of this compound. These predictions are based on established chemical shift principles and data from analogous α-aryl substituted pyrrolidines.[10]

| Signal | Predicted δ (ppm) | Multiplicity | Assignment | Protons |

| 1 | 7.15 - 7.05 | m | Aromatic | 3H (H3', H4', H5') |

| 2 | ~4.2 - 4.0 | t (broad) | Pyrrolidine CH | 1H (H2) |

| 3 | ~3.4 - 3.2 | m | Pyrrolidine CH₂ | 1H (H5a) |

| 4 | ~3.0 - 2.8 | m | Pyrrolidine CH₂ | 1H (H5b) |

| 5 | 2.40 | s | Methyl | 6H (2 x Ar-CH₃) |

| 6 | ~2.2 - 2.0 | m | Pyrrolidine CH₂ | 1H (H3a) |

| 7 | ~2.0 - 1.8 | m | Pyrrolidine CH₂ | 3H (H3b, H4a, H4b) |

| 8 | Variable (~1.8) | br s | Amine NH | 1H (NH) |

Causality and Interpretation:

-

Aromatic Protons (Signal 1): The protons on the dimethylphenyl ring are expected in the typical aromatic region of 7.0-7.2 ppm. Due to similar electronic environments, the signals for H3', H4', and H5' are likely to overlap, forming a complex multiplet.

-

Methine Proton H2 (Signal 2): This proton is attached to the chiral center (C2), which is bonded to both a nitrogen atom and the aromatic ring. This deshielding environment shifts its signal downfield to approximately 4.0-4.2 ppm. It would likely appear as a broad triplet due to coupling with the two diastereotopic H3 protons.

-

Pyrrolidine Methylene Protons (Signals 3, 4, 6, 7): The protons on the pyrrolidine ring (H3, H4, H5) are all diastereotopic and will exhibit complex splitting patterns (multiplets). The H5 protons, being adjacent to the nitrogen, are the most downfield of the methylene groups. The H3 and H4 protons are further from the nitrogen and appear more upfield.

-

Methyl Protons (Signal 5): The two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a characteristic sharp singlet integrating to 6 protons. Its upfield shift (~2.40 ppm) is typical for methyl groups on an aromatic ring.

-

Amine Proton (Signal 8): The NH proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift is highly dependent on concentration and solvent, but it is typically found in the 1.5-2.5 ppm range for secondary amines.

¹³C NMR Spectral Data Analysis (Predicted in CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The predicted chemical shifts are based on standard values for similar functional groups.[11][12]

| Signal | Predicted δ (ppm) | Assignment | Carbon Type |

| 1 | ~140.0 | C1' | Quaternary (Ar) |

| 2 | ~136.0 | C2', C6' | Quaternary (Ar) |

| 3 | ~128.5 | C3', C5' | CH (Ar) |

| 4 | ~127.0 | C4' | CH (Ar) |

| 5 | ~65.0 | C2 | CH (Pyrrolidine) |

| 6 | ~50.0 | C5 | CH₂ (Pyrrolidine) |

| 7 | ~35.0 | C3 | CH₂ (Pyrrolidine) |

| 8 | ~25.0 | C4 | CH₂ (Pyrrolidine) |

| 9 | ~19.0 | Ar-CH₃ | CH₃ |

Causality and Interpretation:

-

Aromatic Carbons (Signals 1-4): The aromatic carbons appear in the downfield region (120-140 ppm). The quaternary carbons (C1', C2', C6'), which are not directly bonded to protons, typically have longer relaxation times and may appear as weaker signals. C1', the ipso-carbon attached to the pyrrolidine ring, is expected to be the most downfield of this group.

-

Pyrrolidine Carbons (Signals 5-8):

-

C2 (Signal 5): This carbon, being attached to both the nitrogen and the aromatic ring, is the most deshielded of the aliphatic carbons, appearing around 65.0 ppm.

-

C5 (Signal 6): This carbon is adjacent to the nitrogen and is shifted downfield to ~50.0 ppm.

-

C3 and C4 (Signals 7, 8): These carbons are further from the electron-withdrawing nitrogen atom and therefore appear at more upfield positions, typical for aliphatic CH₂ groups.

-

-

Methyl Carbons (Signal 9): The two equivalent methyl carbons will give a single, intense signal in the far upfield region (~19.0 ppm).

Caption: Logical framework for combining NMR data for complete structural elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and supported by robust, field-tested experimental protocols. The key spectral features—including the distinct signals for the diastereotopic pyrrolidine protons, the symmetric aromatic pattern, and the prominent singlet for the two equivalent methyl groups—serve as a unique fingerprint for this molecule. For professionals in pharmaceutical research and chemical sciences, a thorough understanding of this spectral data is essential for structural verification, purity assessment, and as a foundation for more advanced conformational or interaction studies. While this guide is predictive, the outlined methodologies and interpretations provide a solid and authoritative framework for any scientist working with this compound or its structural analogs.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][13][14][15][16][17]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][2]

-

Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link][3]

-

University College London, Department of Chemistry. Sample Preparation. [Link][18]

-

University of Ottawa, NMR Facility. NMR Sample Preparation. [Link][19]

-

Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation: Acquiring 1H and 13C Spectra. (2018). [Link][4]

-

Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. (2019). [Link][10]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. (2020). [Link][7]

-

University of Cambridge, Department of Chemistry. Quantitative NMR Spectroscopy. [Link][9]

-

PubChem. Pyrrocaine. National Center for Biotechnology Information. [Link][20]

-

Royal Society of Chemistry. Supporting Information - Synthesis and Structural Characterization. [Link][21]

-

Wiley-VCH. Supporting Information - N-Phenylpiperidine. [Link][11]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities. (2016). [Link][6]

-

Chemistry LibreTexts. 13C-NMR Spectroscopy. (2021). [Link][8]

-

SpectraBase. 1-(2,6-dimethylphenyl)-2-pyrrolidone. [Link][12]

-

Organometallics. NMR Chemical Shifts of Trace Impurities. (2010). [Link][22]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. rsc.org [rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 15. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 16. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 17. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. sites.bu.edu [sites.bu.edu]

- 20. Pyrrocaine | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. epfl.ch [epfl.ch]

X-ray crystal structure of 2-(2,6-dimethylphenyl)pyrrolidine derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of 2-(2,6-Dimethylphenyl)pyrrolidine Derivatives

Abstract

The this compound scaffold is a privileged structural motif in modern drug discovery and asymmetric catalysis. Its unique three-dimensional architecture, governed by the sterically demanding dimethylphenyl substituent, dictates its interaction with biological targets and its efficacy in controlling stereochemical outcomes. Unambiguous determination of this 3D structure is paramount, and single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the entire SCXRD workflow as applied to this important class of molecules. We move beyond a simple recitation of protocols to explain the causality behind critical experimental choices, ensuring a robust and reproducible approach. The guide covers the foundational steps of synthesis and crystallization, the intricacies of X-ray data collection and processing, the iterative process of structure solution and refinement, and the final analysis of key structural features, using a literature example to provide concrete data and insights.

Introduction: The Significance of the this compound Scaffold

Chiral pyrrolidines are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and serving as powerful organocatalysts.[1][2][3] The introduction of a 2-(2,6-dimethylphenyl) group imparts specific and highly desirable properties. The steric bulk of the two methyl groups restricts the rotation around the C-N bond, locking the molecule into specific conformations. This conformational rigidity is often key to enhancing binding affinity to protein targets or creating a well-defined chiral pocket in catalytic applications.[4][5]

While spectroscopic methods like NMR can provide valuable structural information, they describe the molecule's average state in solution. In contrast, single-crystal X-ray diffraction (SCXRD) provides a precise, static snapshot of the molecule in the solid state, revealing atomic positions with unparalleled accuracy.[6][7] This technique is indispensable for:

-

Unambiguous determination of molecular connectivity and conformation.

-

Absolute assignment of stereochemistry at chiral centers. [8]

-

Detailed analysis of intermolecular interactions that govern crystal packing.

This guide is structured to follow the logical progression of an actual crystallographic experiment, providing both the "how" and the critical "why" at each stage.

Part I: Sample Preparation – The Foundation of a High-Quality Structure

The success of any crystallographic analysis is wholly dependent on the quality of the single crystal. This begins with the synthesis of high-purity material and is followed by the often-challenging process of crystallization.

Synthesis and Purification

The synthesis of this compound derivatives typically involves established organic chemistry methodologies such as [3+2] cycloadditions or multi-step sequences starting from precursors like 2,6-dimethylaniline.[9][10] A representative synthesis is that of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide, which starts from 2,6-xylidine.[9]

Regardless of the specific route, achieving crystallographic-grade purity (>99%) is non-negotiable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Core Protocol: Final Purification

-

Chromatography: Perform flash column chromatography as the primary purification step.

-

Recrystallization/Precipitation: Following chromatography, perform a recrystallization from a suitable solvent system to remove any remaining minor impurities. This step also serves as a preliminary screen for potential crystallization conditions.

-

Characterization: Confirm purity and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding.

The Art and Science of Crystallization

Crystal growth is a process of self-assembly where molecules transition from a disordered state in solution to a highly ordered solid lattice.[11] The driving force is supersaturation, but the key to growing large, single crystals is to approach and traverse the supersaturation zone slowly.[8][11] Rapid precipitation invariably leads to microcrystalline powder, which is unsuitable for SCXRD.

Below are three classical, yet highly effective, protocols for crystallizing small organic molecules.

Protocol 1: Slow Evaporation This is often the simplest and most successful method.[11]

-

Solvent Selection: Dissolve 5-10 mg of the purified compound in a small volume (0.5-1.0 mL) of a relatively volatile solvent in which the compound is soluble (e.g., dichloromethane, acetone, ethyl acetate).

-

Setup: Place the solution in a small, clean vial.

-

Evaporation Control: Cover the vial with a cap, but create a small opening for slow solvent evaporation (e.g., pierce the cap with a needle or use a loosely fitting cap).

-

Incubation: Leave the vial undisturbed in a vibration-free location for several days to weeks.

-

Causality: As the solvent slowly evaporates, the concentration of the solute increases, gradually leading to supersaturation and nucleation. The slow rate allows molecules sufficient time to arrange themselves into an ordered lattice.

Protocol 2: Vapor Diffusion This method is excellent for smaller quantities of material and allows for finer control over the rate of crystallization.[12]

-

Setup: Prepare a solution of the compound (1-5 mg) in a solvent in which it is highly soluble (Solvent 1). Place this solution in a small, open inner vial.

-

Reservoir: Place the inner vial inside a larger, sealable outer vial (the reservoir) that contains a solvent in which the compound is insoluble but which is miscible with Solvent 1 (the "anti-solvent").

-

Diffusion: Seal the outer vial. The more volatile solvent (often Solvent 1) will slowly vaporize from the inner vial and diffuse into the reservoir, while the vapor of the anti-solvent will diffuse into the inner vial.

-

Incubation: Leave the sealed system undisturbed.

-

Causality: The slow diffusion of the anti-solvent into the compound's solution gradually reduces the compound's solubility, gently pushing it into a supersaturated state to induce crystallization.

Protocol 3: Anti-Solvent Crystallization This technique involves the direct addition of an anti-solvent to a solution of the compound.[12]

-

Solution Preparation: Create a concentrated solution of the compound in a good solvent.

-

Anti-Solvent Addition: Very slowly, add an anti-solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid (cloudy).

-

Re-dissolution: Add a few drops of the good solvent to just redissolve the precipitate, returning the solution to a clear, saturated state.

-

Incubation: Seal the vial and leave it undisturbed. Crystals should form at the interface or as the solution slowly cools or evaporates slightly.

-

Causality: This method directly engineers a state of saturation. Minor temperature fluctuations or very slow evaporation are often enough to initiate crystal growth from this metastable state.

Caption: Decision workflow for selecting a primary crystallization method.

Part II: X-ray Diffraction Analysis – From Crystal to Data

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can begin.

Core Principles

In an SCXRD experiment, a single crystal is mounted and exposed to a monochromatic X-ray beam.[13] The crystal's ordered lattice of molecules acts as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, dictated by Bragg's Law (nλ = 2d sinθ), producing a pattern of discrete diffraction spots.[14] By rotating the crystal and collecting thousands of these spots, we can map out the crystal's reciprocal lattice. The positions of the spots tell us about the size and shape of the unit cell (the smallest repeating unit of the crystal), while their intensities contain the information about the arrangement of atoms within that unit cell.[15]

Experimental Workflow: Data Collection

Modern crystallography is performed using automated four-circle diffractometers equipped with sensitive area detectors.[16]

Protocol: Standard Data Collection

-

Crystal Mounting: Select a suitable crystal under a microscope. Pick it up using a cryo-loop and rapidly plunge it into liquid nitrogen to flash-cool it. This process, known as vitrification, prevents the formation of crystalline ice.

-

Transfer to Diffractometer: Transfer the frozen crystal, maintained in a cold nitrogen stream (~100 K), to the goniometer head of the diffractometer.

-

Expert Insight: Data is collected at cryogenic temperatures to minimize atomic thermal vibrations. This results in sharper diffraction spots, higher resolution data, and significantly reduced radiation damage to the crystal.

-

-

Initial Screening: Collect a few initial images to assess crystal quality. The software will perform auto-indexing to determine the unit cell and Bravais lattice.[17]

-

Strategy Calculation: Based on the crystal's symmetry (space group), the software calculates an optimal data collection strategy. This defines the series of rotations (runs) and exposure times needed to collect a complete and redundant dataset.[15]

-

Data Collection: Execute the strategy. The diffractometer will rotate the crystal through a series of angles, collecting a diffraction image at each step. A full dataset may consist of hundreds of images and take several hours to collect.[13]

Caption: The experimental workflow for single-crystal X-ray data collection.

Data Processing and Reduction

The raw images must be processed into a single file of indexed reflections (an HKL file) that lists each reflection's Miller indices (h,k,l), its integrated intensity, and its standard uncertainty.[16][17]

-

Integration: The software identifies the diffraction spots on each image and calculates their total intensity, subtracting the local background.[17]

-

Scaling: The intensity data from all images are placed on a common scale to correct for variations in X-ray beam intensity, crystal decay, and absorption effects.[17]

-

Merging: Symmetry-equivalent reflections are averaged to produce a final, unique dataset. The agreement between these equivalent reflections is a powerful indicator of data quality.

Trustworthiness - Assessing Data Quality: Before proceeding, it is crucial to evaluate the statistics from data processing.

| Parameter | Description | Typical Value (Good Data) |

| Completeness | The percentage of unique reflections measured out to a given resolution. | > 99% |

| Resolution | The smallest d-spacing (in Å) for which there is measurable diffraction data. | < 0.8 Å for small molecules |

| I / σ(I) | The mean signal-to-noise ratio of the reflection intensities. | > 10 (overall), > 2 (outer shell) |

| R_merge | A measure of the agreement between symmetry-equivalent reflections. | < 0.08 (8%) |

Part III: Structure Solution and Refinement – Building the Molecular Model

With a high-quality HKL file, the process of determining the atomic arrangement can begin.

The Phase Problem

The diffraction experiment measures the intensities of the spots, which are proportional to the square of the structure factor amplitudes (|F|²). However, to calculate the electron density map (which shows the atomic positions), we need both the amplitudes and their corresponding phases. This phase information is lost during the experiment. This is the central "phase problem" in crystallography.[14]

For small molecules like pyrrolidine derivatives, this problem is routinely solved using Direct Methods . These methods use statistical relationships between the most intense reflections to directly calculate a set of initial phases.[14]

Protocol: Structure Solution and Refinement

This process is iterative. An initial model is generated, then computationally refined against the experimental data until the model no longer improves.[18][19]

-

Initial Solution: The software (e.g., SHELXT) uses Direct Methods to generate an initial electron density map. The program then automatically builds a molecular fragment into the strongest peaks in this map. This initial model is often >80% complete.

-

Refinement Cycles: The coordinates of this initial model are refined using a least-squares minimization algorithm. The goal is to adjust the model's parameters (atomic positions, thermal motion) to minimize the difference between the structure factors calculated from the model (Fc) and the observed structure factors from the data (Fo).[14][18]

-

Difference Fourier Maps: After each refinement cycle, a difference map is calculated. This map shows regions where the calculated electron density is higher or lower than the observed density. Positive peaks in this map indicate missing atoms (often hydrogens), while negative troughs can indicate a misplaced or incorrect atom type.[19]

-

Model Completion: The crystallographer uses the difference map to add the remaining non-hydrogen atoms to the model. Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding" model.[20]

-

Anisotropic Refinement: In the final stages, the thermal motion of non-hydrogen atoms is refined anisotropically, meaning the thermal ellipsoid can have different sizes in different directions, which better models the atomic vibrations.

-

Convergence: The iterative process of refinement and model building continues until all atoms are located, the difference map is flat (no significant peaks or troughs), and the refinement statistics are stable.

Caption: The iterative cycle of crystallographic structure refinement.

Model Validation

The final model's quality is assessed using several key metrics.

| Parameter | Description | Typical Value (Good Structure) |

| R1 | The traditional R-factor; a measure of agreement between | Fo |

| wR2 | A weighted R-factor based on F². | < 0.15 (15%) |

| GoF | Goodness-of-Fit. Should be close to 1.0 for a good model. | ~1.0 |

Part IV: Case Study – Crystal Structure of N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide

To illustrate these principles, we will analyze the published crystal structure of a closely related derivative.[9] This compound provides a tangible example of the data and structural insights that can be obtained.

Crystallographic Data Summary

The following table summarizes the key crystallographic data reported for this compound.[9] This information is typically found in the Crystallographic Information File (CIF).

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂O₂ |

| Formula Weight | 246.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3390 (13) |

| b (Å) | 12.378 (3) |

| c (Å) | 22.712 (5) |

| V (ų) | 1781.1 (7) |

| Z | 4 |

| Temperature (K) | 293 |

| Final R1 [I > 2σ(I)] | 0.046 |

| Final wR2 (all data) | 0.121 |

| Goodness-of-Fit (GoF) | 1.02 |

The low R-factors and GoF near 1.0 indicate a high-quality, well-refined structure.

Analysis of Molecular Structure and Packing

-

Conformation: The X-ray structure reveals the precise three-dimensional arrangement of the molecule. A key feature is the relative orientation of the planar 2,6-dimethylphenyl ring and the pyrrolidone ring. The steric hindrance from the two methyl groups forces the phenyl ring to adopt a near-perpendicular orientation with respect to the plane of the amide group, significantly influencing the molecule's overall shape.

-

Intermolecular Interactions: In the crystal lattice, molecules are not isolated but interact with their neighbors. The analysis of the crystal packing for this structure shows a significant intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of the pyrrolidone ring of an adjacent molecule (N—H···O).[9] This strong interaction links the molecules into chains, defining how they assemble in the solid state.

This detailed structural knowledge is invaluable. For drug design, it allows for precise mapping of the molecule's shape to the binding site of a target protein. For catalysis, it explains how the steric environment created by the 2,6-dimethylphenyl group can control the approach of a substrate, leading to high enantioselectivity.

Conclusion

Determining the is a multi-step process that demands careful execution and a deep understanding of the underlying principles. From the meticulous synthesis and crystallization of the material to the sophisticated analysis of diffraction data, each stage builds upon the last. The reward for this effort is a definitive, high-resolution 3D model of the molecule. This structural blueprint is not merely an academic curiosity; it is actionable intelligence that empowers medicinal chemists and materials scientists to understand structure-activity relationships, rationally design more potent and selective compounds, and ultimately accelerate the development of new therapeutics and catalysts.

References

-

Various Authors. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes.[14]

-

SPT Labtech. (n.d.). Chemical crystallization.[6]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.[7][8]

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, PMC - NIH.[11]

-

Various Authors. (n.d.). Crystallization of small molecules.[12]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.[8]

-

Various Authors. (n.d.). 13 Refinement of crystal structures. Oxford Academic.[18]

-

Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT.[21]

-

Otwinowski, Z., & Minor, W. (n.d.). Data-collection strategies. IUCr Journals - International Union of Crystallography.[15]

-

Kabsch, W. (n.d.). X-ray data processing. PMC - PubMed Central.[16]

-

Wikipedia. (n.d.). X-ray crystallography.[13]

-

Pace, V., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.[1]

-

Read, R. (2021). A beginner’s guide to X-ray data processing. The Biochemist - Portland Press.[17]

-

Various Authors. (n.d.). X-ray data collection.

-

The University of Oklahoma. (n.d.). Structure Refinement.[19]

-

Various Authors. (2025). Structure refinement: Some background theory and practical strategies. ResearchGate.[20]

-

Montalbano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.[2]

-

Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.[4]

-

Zhou, M., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing).[22]

-

Benchchem. (n.d.). A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis.

-

Wang, P.-L., et al. (2006). N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, ResearchGate.[9][23]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.[24]

-

Wang, P.-L., et al. (2006). N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide. ResearchGate.[23]

-

Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.[3]

-

Ibragimov, R. I., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[25]

-

Jiang, N., et al. (2022). CCDC 2180229: Experimental Crystal Structure Determination. University of Arizona.[26]

-

Li, Y., et al. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing).

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.[27]

-

Various Authors. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online.[28]

-

Various Authors. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[10]

-

Becerra, D., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. NIH.[29]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.[30]

-

RCSB PDB. (2025). Search Examples.[31]

-

CCDC. (n.d.). Chemical structure searching.[32]

-

Cottin, C., et al. (n.d.). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. PMC - NIH.[5]

-

CCDC. (n.d.). Search - Access Structures.[33]

-

RCSB PDB. (2013). 4FA6: Design and Synthesis of a Novel Pyrrolidinyl Pyrido Pyrimidinone Derivative as a Potent Inhibitor of PI3Ka and mTOR.[34]

-

PubChem. (n.d.). (S)-2-(3,5-dimethylphenyl)pyrrolidine.[35]

-

RCSB PDB. (2009). PDB Ligand Summary Page.[36]

-

PubChem. (n.d.). 2-[4-(2,5-Dimethylphenyl)phenyl]pyrrolidine.[37]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. journals.iucr.org [journals.iucr.org]

- 16. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. academic.oup.com [academic.oup.com]

- 19. ou.edu [ou.edu]

- 20. researchgate.net [researchgate.net]

- 21. web.mit.edu [web.mit.edu]

- 22. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. experts.arizona.edu [experts.arizona.edu]

- 27. mdpi.com [mdpi.com]

- 28. Research Portal [iro.uiowa.edu]

- 29. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 31. rcsb.org [rcsb.org]

- 32. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 33. Search - Access Structures [ccdc.cam.ac.uk]

- 34. rcsb.org [rcsb.org]

- 35. (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. rcsb.org [rcsb.org]

- 37. 2-[4-(2,5-Dimethylphenyl)phenyl]pyrrolidine | C18H21N | CID 177797402 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Stereochemical Analysis of 2-(2,6-dimethylphenyl)pyrrolidine

Abstract: The stereochemical properties of 2-(2,6-dimethylphenyl)pyrrolidine, a key structural motif in asymmetric catalysis and pharmaceutical agents, are dictated by a complex interplay of steric and electronic factors. The bulky, sterically hindered 2,6-dimethylphenyl substituent imposes significant conformational constraints on the flexible pyrrolidine ring, leading to a unique and challenging stereochemical landscape. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven computational workflow for the in-depth analysis of its stereochemistry. We detail an integrated approach that leverages conformational searching, high-accuracy quantum mechanical calculations, and molecular dynamics simulations to elucidate the relative stabilities of stereoisomers and their dominant conformations. The causality behind methodological choices is explained, ensuring that the described protocols serve as a self-validating system for generating reliable and predictive insights into this critical molecule.

Introduction: The Stereochemical Challenge

The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceutical compounds.[1] When substituted at the 2-position with a bulky aryl group, such as 2,6-dimethylphenyl, the resulting molecule becomes a powerful chiral building block. The precise three-dimensional arrangement, or stereochemistry, of this molecule is paramount, as it directly governs its interaction with other chiral molecules, such as biological targets or substrates in asymmetric synthesis.[2]

The primary challenge in understanding the stereochemistry of this compound lies in the conformational flexibility of the five-membered pyrrolidine ring, which can adopt various non-planar "puckered" conformations (e.g., envelope or twisted forms), and the rotational freedom of the C-N bond and the C-C bond connecting the two rings.[3][4] The steric clash between the ortho-methyl groups and the pyrrolidine ring heavily influences which conformations are energetically accessible. A thorough computational analysis is therefore essential to map this complex potential energy surface and identify the most stable structures that dictate the molecule's behavior.

This guide outlines a robust computational methodology to address this challenge, moving from a broad exploration of the conformational space to a highly accurate energetic and dynamic characterization.

Foundational Computational Methodologies

A multi-tiered approach is necessary to balance computational cost with accuracy. We begin with computationally inexpensive methods to broadly sample the conformational space and then refine the results with more accurate, but costly, quantum mechanical calculations.

Pillar 1: Comprehensive Conformational Sampling

Methodology Rationale: A two-step process is optimal. First, a rapid, coarse-grained search using Molecular Mechanics (MM) force fields (e.g., MMFF94 or GMMX) allows for the exploration of thousands of potential conformers without significant computational expense. This is followed by clustering the results to identify unique geometries that will be subjected to more rigorous analysis.

Experimental Protocol: Conformational Search & Clustering

-

Structure Generation: Build the 3D structure of (S)-2-(2,6-dimethylphenyl)pyrrolidine using a molecular editor.

-

Initial Search: Perform a conformational search using a tool like the GMMX add-on in GaussView or the conformer generator in Schrödinger's Maestro. A search that rotates all rotatable bonds is recommended.

-

Geometry Optimization (MM): Each generated conformer is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Clustering: The resulting conformers are clustered based on Root-Mean-Square Deviation (RMSD) to identify unique structures. Typically, an RMSD cutoff of 0.5 Å is used.

-

Selection: Select the lowest-energy conformer from each cluster within an energy window (e.g., 10 kcal/mol) of the identified global minimum for further analysis.

Pillar 2: Quantum Mechanical Calculations for High-Fidelity Energetics

To obtain trustworthy relative stabilities of the identified conformers, we must employ quantum mechanics (QM), specifically Density Functional Theory (DFT). DFT provides a much more accurate description of the electronic structure and, consequently, the molecular energies and geometries compared to MM methods.[6][7]

Methodology Rationale: The choice of DFT functional and basis set is critical for accuracy. For systems involving non-covalent interactions, such as the steric interactions in our target molecule, a dispersion-corrected functional is essential. The B3LYP functional with Grimme's D3 dispersion correction including Becke-Johnson damping (B3LYP-D3BJ) has shown excellent performance for such systems.[8] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G**, provides a robust and accurate description of the electron distribution.[8][9] Frequency calculations are mandatory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.

Experimental Protocol: DFT Optimization and Energy Calculation

-

Input Preparation: Use the coordinates from the selected conformers from the MM search as starting points for DFT calculations.

-

Geometry Optimization: Perform a full geometry optimization on each conformer using the B3LYP-D3BJ functional and the 6-311++G** basis set. An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be included to simulate the effects of a solvent (e.g., ethanol or water).

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory for each optimized structure. This step is crucial to verify the structure as a true minimum on the potential energy surface and to compute thermal corrections.

-

Energy Extraction: Extract the electronic energies (E) and Gibbs free energies (G) for each confirmed minimum. Calculate the relative energies (ΔE and ΔG) with respect to the global minimum conformer.

Pillar 3: Molecular Dynamics for Dynamic Behavior and Solvation

While DFT provides a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time.[10][11] MD is particularly useful for assessing the stability of a given conformation in an explicit solvent environment and observing transitions between different conformational states.

Methodology Rationale: MD simulations model the molecule's movement by solving Newton's equations of motion for every atom. This allows for the exploration of the local potential energy surface around a starting conformation and provides a more realistic view of how the molecule behaves in solution, including its interactions with solvent molecules.[12]

Experimental Protocol: MD Simulation

-

System Setup: Place the lowest-energy DFT-optimized conformer in the center of a simulation box (e.g., a cubic box with 10 Å padding).

-

Solvation: Fill the box with explicit solvent molecules (e.g., TIP3P water).

-

Parameterization: Assign a suitable force field (e.g., GAFF2 for the drug-like molecule and TIP3P for water).

-

Minimization & Equilibration: Perform an energy minimization of the entire system to remove bad contacts. Follow this with a two-stage equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the target temperature, and second, an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.

-

Production Run: Run the production MD simulation for a duration sufficient to observe the desired phenomena (e.g., 50-100 nanoseconds).

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the initial conformation (e.g., by monitoring RMSD) and to identify any conformational transitions.

Integrated Computational Workflow

The synergy of these three pillars provides a comprehensive and trustworthy analysis. The following workflow diagram illustrates the logical progression from initial structure to final, actionable insights.

Caption: Integrated workflow for the computational analysis of this compound.

Data Analysis and Interpretation: A Hypothetical Case

Following the workflow, we can generate quantitative data to compare the stability of different conformations. The analysis focuses on the relative Gibbs free energies (ΔG), which account for both enthalpy and entropy, and key dihedral angles that define the molecule's shape.

Table 1: Hypothetical DFT Results for Stable Conformers of (S)-2-(2,6-dimethylphenyl)pyrrolidine

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Dihedral Angle¹ (C-C-C-N, °) | Pyrrolidine Pucker² |

| Conf-1 | 0.00 | 0.00 | -155.2 | C2-endo Envelope |

| Conf-2 | 1.85 | 2.10 | 175.8 | C3-exo Twist |

| Conf-3 | 3.50 | 3.95 | -85.6 | C1-exo Envelope |

¹ Dihedral angle defining the orientation of the aryl group relative to the pyrrolidine ring. ² Description of the pyrrolidine ring's non-planar conformation.[3][13]

Interpretation: From this hypothetical data, Conf-1 is identified as the global minimum energy structure. Its significant energetic separation from other conformers suggests that the molecule will predominantly exist in this state at room temperature. The specific dihedral angle and ring pucker of Conf-1 would be predicted to be the dominant shape influencing its reactivity and biological interactions. An MD simulation initiated from Conf-1 would then be used to confirm its stability in solution. If the simulation shows persistent residence in the initial conformation with only minor fluctuations, our confidence in this static result is significantly increased.

Conclusion

The stereochemistry of this compound is a complex but computationally tractable problem. The multi-tiered workflow presented in this guide, which integrates molecular mechanics searching, high-accuracy DFT calculations, and dynamic MD simulations, provides a robust framework for a thorough and reliable analysis. By systematically identifying all relevant conformers, calculating their relative stabilities with high fidelity, and assessing their dynamic behavior, researchers can gain predictive insights into the molecule's preferred three-dimensional structure. This knowledge is invaluable for rational drug design, catalyst development, and understanding the fundamental principles that govern molecular recognition.

References

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health (NIH).

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH).

- DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry.

- A DFT study of the properties of substituted pyrrolidines and phospholanes in gas and in aqueous phase. ResearchGate.

- (PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate.

- The (not so) simple prediction of enantioselectivity – a pipeline for high-fidelity computations. Chemical Science (RSC Publishing).

- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.

- Predicting Enantioselectivity via Kinetic Simulations on Gigantic Reaction Path Networks. ChemRxiv.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.

- Molecular dynamics and interactions of aqueous and dichloromethane solutions of polyvinylpyrrolidone. PubMed.

- Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design. PubMed Central.

- Molecular dynamics study of substance P peptides in a biphasic membrane mimic. National Institutes of Health (NIH).

- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJiD-lqhPAnjNPGJ0MxUvpch0nSn2i2iVG5t_VpE8JfYOww0ja1TiDHgdVhqDGzxQPf-DtQ5XTfL7xMRDoiu3GoxtrFgOZ9BcXoIHANI0CdS3fI2ifRSvQIwz3ymQDOtDOlcCKJhW-uTJ7o41b

- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. ResearchGate.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular dynamics and interactions of aqueous and dichloromethane solutions of polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dynamics study of substance P peptides in a biphasic membrane mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Key Structural Motif: The Discovery and First Synthesis of 2-(2,6-dimethylphenyl)pyrrolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive building block for interacting with biological targets. Within this class, 2-arylpyrrolidines represent a particularly important subset, with the aryl group providing a means for extensive functionalization and modulation of electronic and steric properties. This guide delves into the historical context and foundational chemistry of a specific, yet significant, member of this family: 2-(2,6-dimethylphenyl)pyrrolidine. Understanding its initial discovery and synthesis provides a crucial foundation for contemporary drug discovery efforts that leverage this valuable structural motif.

The Pioneering Synthesis: A Look into the Foundational Methodology

While modern synthetic methods offer numerous routes to 2-substituted pyrrolidines, the initial preparation of this compound is not explicitly detailed in a standalone seminal publication. Its discovery is likely embedded within broader research programs focused on the synthesis and evaluation of N-aryl and 2-aryl heterocyclic compounds. Early synthetic approaches to similar structures laid the groundwork for the eventual synthesis of this specific molecule.

One of the foundational methods for the asymmetric synthesis of 2-substituted pyrrolidines, which provides a logical framework for envisioning the first preparation of this compound, involves the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine.[2] This method is notable for its efficiency and high degree of stereocontrol, making it a plausible strategy for the initial enantioselective synthesis of this compound.

The conceptual basis for this synthesis lies in the predictable stereochemical outcome of the nucleophilic addition to the sulfinyl imine, followed by an intramolecular cyclization. The tert-butanesulfinyl group serves as a powerful chiral auxiliary, directing the approach of the Grignard reagent to one face of the C=N double bond.

Retrosynthetic Analysis and Proposed First Synthetic Route

A logical retrosynthetic analysis for this compound, based on early methodologies, points to a convergent approach. The key disconnection is at the C2-aryl bond and the N-C5 bond of the pyrrolidine ring, leading back to a linear amino alcohol precursor, which in turn can be derived from a γ-chlorinated N-sulfinyl imine and a Grignard reagent.

Caption: Proposed workflow for the first synthesis.

Detailed Experimental Protocol (Hypothetical Reconstruction)

The following protocol is a hypothetical reconstruction of the first synthesis, based on established methodologies for analogous compounds. [2] Step 1: Preparation of 2,6-dimethylphenylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq).

-

The apparatus is flushed with dry nitrogen. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

A solution of 1-bromo-2,6-dimethylbenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. A small amount of iodine crystal may be added to initiate the reaction.

-

Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), the remaining solution of the aryl bromide is added at a rate to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark solution is cooled to room temperature and used directly in the next step.

Step 2: Synthesis of γ-chloro-N-(tert-butanesulfinyl)imine

-

In a separate flask, tert-butanesulfinamide (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM).

-

To this solution, γ-chlorobutyraldehyde (1.1 eq) is added, followed by a dehydrating agent such as anhydrous copper(II) sulfate or magnesium sulfate.

-

The mixture is stirred at room temperature under a nitrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is filtered to remove the dehydrating agent, and the solvent is removed under reduced pressure to yield the crude γ-chloro-N-(tert-butanesulfinyl)imine, which is often used without further purification.

Step 3: Diastereoselective Addition and Cyclization

-

The crude γ-chloro-N-(tert-butanesulfinyl)imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

The freshly prepared solution of 2,6-dimethylphenylmagnesium bromide (1.5 eq) is added dropwise to the cooled imine solution.

-

The reaction mixture is stirred at -78 °C for several hours, and then allowed to warm slowly to room temperature overnight. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N-tert-butanesulfinyl-2-(2,6-dimethylphenyl)pyrrolidine.

Step 4: Deprotection

-

The crude protected pyrrolidine is dissolved in methanol.

-

A solution of hydrochloric acid in methanol is added, and the mixture is stirred at room temperature.

-

The completion of the deprotection is monitored by TLC.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an aqueous solution of sodium bicarbonate and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data (Expected)

While the original characterization data is not available, the following represents the expected analytical data for the synthesized compound.

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.1-7.0 (m, 3H, Ar-H), 4.2-4.1 (m, 1H, CH-Ar), 3.3-3.2 (m, 1H, N-CH₂), 3.0-2.9 (m, 1H, N-CH₂), 2.4 (s, 6H, 2 x Ar-CH₃), 2.2-1.8 (m, 4H, -CH₂CH₂-), 1.7 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~140.0, 136.0, 128.0, 127.0, 60.0, 47.0, 34.0, 25.0, 20.0 |

| Mass Spec (EI) | m/z 175 (M⁺) |

Conclusion and Future Perspectives